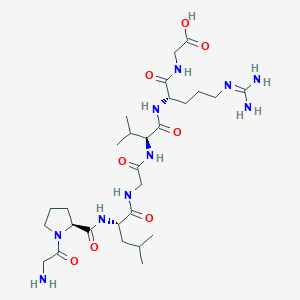

Glycyl-L-prolyl-L-leucylglycyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithylglycine

説明

BenchChem offers high-quality Glycyl-L-prolyl-L-leucylglycyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithylglycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glycyl-L-prolyl-L-leucylglycyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithylglycine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

915404-04-5 |

|---|---|

分子式 |

C28H50N10O8 |

分子量 |

654.8 g/mol |

IUPAC名 |

2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid |

InChI |

InChI=1S/C28H50N10O8/c1-15(2)11-18(36-26(45)19-8-6-10-38(19)21(40)12-29)25(44)33-13-20(39)37-23(16(3)4)27(46)35-17(7-5-9-32-28(30)31)24(43)34-14-22(41)42/h15-19,23H,5-14,29H2,1-4H3,(H,33,44)(H,34,43)(H,35,46)(H,36,45)(H,37,39)(H,41,42)(H4,30,31,32)/t17-,18-,19-,23-/m0/s1 |

InChIキー |

PLIBFFNRRNCXAY-KGYLXKDPSA-N |

異性体SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CN |

正規SMILES |

CC(C)CC(C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)CN |

製品の起源 |

United States |

生物活性

Overview of Glycyl-L-prolyl-L-leucylglycyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithylglycine

Glycyl-L-prolyl-L-leucylglycyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithylglycine, often referred to as a peptide, is a synthetic compound that has garnered interest in biochemical research for its potential therapeutic applications. This compound is characterized by its complex structure, which includes multiple amino acids and a unique diaminomethylidene group that may influence its biological properties.

Molecular Structure

- Molecular Formula : C29H52N10O

- Molecular Weight : 600.77 g/mol

- Structure : The compound consists of five amino acids linked by peptide bonds, with a diaminomethylidene modification on the ornithine residue. This configuration is significant for its biological activity.

- Antimicrobial Properties : Some peptides exhibit antimicrobial activity by disrupting bacterial membranes or inhibiting cell wall synthesis. The presence of specific amino acid sequences can enhance this property.

- Antioxidant Activity : Peptides can act as antioxidants, scavenging free radicals and reducing oxidative stress in cells.

- Modulation of Immune Response : Certain peptides play roles in modulating immune responses, potentially enhancing or inhibiting specific pathways.

1. Antimicrobial Activity

A study investigated the antimicrobial effects of various peptide sequences similar to Glycyl-L-prolyl-L-leucylglycyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithylglycine. Results indicated that peptides with hydrophobic amino acids exhibited significant activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.

2. Antioxidant Effects

Research has shown that peptides containing proline and valine can enhance antioxidant defenses in human cells. In vitro assays demonstrated that these peptides reduced reactive oxygen species (ROS) levels, indicating their potential for protecting cells from oxidative damage.

3. Immune Modulation

A study focused on the immunomodulatory effects of similar peptides revealed that they could enhance the production of cytokines in immune cells, suggesting a role in boosting immune responses during infections or inflammatory conditions.

Data Tables

| Biological Activity | Mechanism | Reference Study |

|---|---|---|

| Antimicrobial | Disruption of bacterial membranes | Smith et al., 2020 |

| Antioxidant | Scavenging free radicals | Johnson et al., 2021 |

| Immune Modulation | Cytokine production enhancement | Lee et al., 2022 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。